2-Fluoro-4,5-dimethylaniline
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Overview
Description
2-Fluoro-4,5-dimethylaniline: is an organic compound with the molecular formula C8H10FN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom at the second position and two methyl groups at the fourth and fifth positions. This compound is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4,5-dimethylaniline typically involves the following steps:
Nitration: The starting material, 2-fluoro-4,5-dimethylbenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Purification: The final product is purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4,5-dimethylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine and methyl groups influence the reactivity and orientation of the substituents.
Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) are commonly used.
Nucleophilic Substitution: Strong nucleophiles like sodium amide or potassium tert-butoxide are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives.
Nucleophilic Substitution: Products include substituted anilines.
Oxidation and Reduction: Products include quinones or reduced amines.
Scientific Research Applications
2-Fluoro-4,5-dimethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a building block for the development of pharmaceutical agents, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-Fluoro-4,5-dimethylaniline depends on its specific application:
Biological Activity: The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity.
Chemical Reactivity: The fluorine and methyl groups influence the compound’s reactivity, making it a versatile intermediate in various chemical reactions.
Comparison with Similar Compounds
2-Fluoroaniline: Similar structure but lacks the methyl groups, resulting in different reactivity and applications.
4,5-Dimethylaniline: Lacks the fluorine atom, affecting its chemical properties and biological activity.
2-Fluoro-4-methylaniline: Contains only one methyl group, leading to variations in reactivity and applications.
Uniqueness: 2-Fluoro-4,5-dimethylaniline is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-fluoro-4,5-dimethylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEWTJGWUKITPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905275-81-2 |
Source
|
Record name | 2-fluoro-4,5-dimethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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